Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
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Overview
Description
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound that features a pyrazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine typically involves the formation of the pyrazole ring followed by the construction of the oxolane ring. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Oxolane Ring: This step may involve the cyclization of a suitable diol or halohydrin precursor under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may occur at the pyrazole ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine: A non-racemic form of the compound.
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane: Lacks the amine group.
1-(propan-2-yl)-1H-pyrazole: Lacks the oxolane ring.
Uniqueness
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is unique due to its chiral nature and the presence of both a pyrazole and an oxolane ring, which may confer distinct chemical and biological properties.
Biological Activity
Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine, also known as R-PIA, is a compound that has garnered attention for its biological activity, particularly as a selective agonist for adenosine A1 receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.26 g/mol
- CAS Number : 1807937-92-3
R-PIA acts primarily as an adenosine A1 receptor agonist , which plays a crucial role in various physiological processes including:
- Cardiovascular Regulation : Activation of A1 receptors can lead to decreased heart rate and myocardial oxygen consumption, making it a potential candidate for treating cardiac conditions.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.
Antioxidant Properties
Research indicates that R-PIA possesses significant antioxidant capabilities. It has been shown to reduce oxidative stress markers in cellular models, which is beneficial in preventing cellular damage associated with various diseases.
Anticancer Activity
Studies have demonstrated that compounds similar to R-PIA can inhibit tumor growth by inducing apoptosis in cancer cells. The adenosine signaling pathway is often exploited by tumors to promote growth and evade immune responses. By targeting A1 receptors, R-PIA may disrupt these pathways.
Table 1: Summary of Biological Activities of R-PIA and Related Compounds
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of adenosine A1 receptor agonists, R-PIA was found to significantly reduce neuronal cell death induced by glutamate toxicity. This suggests its potential utility in neurodegenerative disorders such as Alzheimer's disease.
Properties
IUPAC Name |
(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFRKRVKFQLQIU-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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